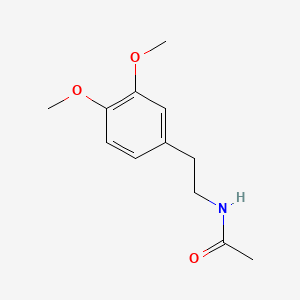

N-Acetylhomoveratrylamine

描述

Contextualization within the Broader Field of β-Phenylethylamine Derivatives

N-Acetylhomoveratrylamine belongs to the extensive class of β-phenylethylamine derivatives, which are characterized by a phenethylamine (B48288) backbone. This structural motif is prevalent in a vast array of biologically active compounds, including neurotransmitters, hormones, and alkaloids. The parent compound, β-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine), is itself a known precursor in the biosynthesis of certain alkaloids.

The acetylation of the primary amine in homoveratrylamine to form this compound significantly alters its chemical properties. This modification reduces the basicity of the nitrogen atom, which in turn influences its reactivity and solubility. This seemingly simple transformation is a critical step in many synthetic sequences, allowing for controlled and selective reactions at other positions of the molecule. The presence of the acetyl group provides a handle for further chemical manipulation, making it an important intermediate in the synthesis of more complex molecules.

Significance as a Synthon for Nitrogen-Containing Heterocycles

Perhaps the most significant application of this compound in organic synthesis is its role as a key precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly isoquinoline (B145761) and β-carboline alkaloids. scribd.com These structural motifs are at the core of numerous natural products with a wide range of pharmacological activities. researchgate.net

Two classical named reactions, the Bischler-Napieralski reaction and the Pictet-Spengler reaction, prominently feature this compound or its derivatives as starting materials.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide, such as this compound, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline (B110456). wikipedia.orgnrochemistry.comorganic-chemistry.org This dihydroisoquinoline can then be subsequently oxidized to the corresponding aromatic isoquinoline. The electron-donating methoxy (B1213986) groups on the aromatic ring of this compound facilitate this electrophilic aromatic substitution reaction. nrochemistry.com

Pictet-Spengler Reaction: While the classical Pictet-Spengler reaction utilizes a β-arylethylamine and an aldehyde or ketone, this compound can be readily converted to the necessary amine precursor. name-reaction.comwikipedia.orgnumberanalytics.com This powerful reaction forms a tetrahydroisoquinoline or a tetrahydro-β-carboline ring system. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular cyclization. wikipedia.org The development of asymmetric variants of the Pictet-Spengler reaction has further expanded its utility in the enantioselective synthesis of complex alkaloids. wikipedia.org

The utility of this compound extends beyond these classical methods. It serves as a starting material for the synthesis of various substituted acetophenones, which are themselves valuable intermediates. orgsyn.org For instance, treatment of this compound with phosphorus oxychloride in toluene (B28343) leads to the formation of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, a key intermediate that can be further transformed into 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. orgsyn.org

Overview of Research Trajectories Pertaining to this compound

Research involving this compound has largely focused on its application as a versatile synthon in the total synthesis of natural products and their analogues. Key research trajectories include:

Total Synthesis of Alkaloids: A significant body of research has utilized this compound as a starting material for the total synthesis of various isoquinoline and related alkaloids. researchgate.net For example, it has been employed in the synthesis of crispine A and its analogues, which exhibit interesting biological activities. researchgate.net

Development of New Synthetic Methodologies: Researchers have explored new and more efficient methods for the preparation of this compound itself. While the classical method involves the acetylation of homoveratrylamine with acetic anhydride (B1165640) in pyridine, other methods using acetyl chloride and triethylamine (B128534) have also been reported. orgsyn.orgprepchem.com Furthermore, studies have focused on optimizing the conditions for cyclization reactions like the Bischler-Napieralski and Pictet-Spengler reactions to improve yields and stereoselectivity. numberanalytics.comresearchgate.net

Friedel-Crafts Acylation: Studies have investigated the Friedel-Crafts acylation of this compound to introduce various substituents at the C-1 position of the resulting dihydroisoquinoline. researchgate.netresearchgate.netscispace.com This allows for the synthesis of a diverse library of 1-substituted 3,4-dihydro-6,7-dimethoxyisoquinolines, which can be further elaborated into more complex structures. researchgate.net

Exploration of Biological Activity: While the primary focus has been on its synthetic utility, the resulting heterocyclic compounds derived from this compound have been investigated for their potential biological activities, including neuroprotective and enzyme inhibitory properties.

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQRLEDPPGQGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211823 | |

| Record name | Acetamide, N-(3,4-dimethoxyphenethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6275-29-2 | |

| Record name | N-Acetyl-3,4-dimethoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006275292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylhomoveratrylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylhomoveratrylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3,4-dimethoxyphenethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6275-29-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-3,4-DIMETHOXYPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTI2KRG9EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Proposed Biogenetic Origins of N Acetylhomoveratrylamine

Isolation and Characterization from Plant Species

N-Acetylhomoveratrylamine was first reported as a new natural compound isolated from Berberis sibirica Pall., a plant species belonging to the Berberidaceae family. researchgate.netplantaedb.comnih.gov This discovery was part of a broader investigation into the alkaloid composition of the roots, young shoots, and leaves of this plant. researchgate.netscispace.com Alongside known alkaloids like berberine (B55584) and palmatine, this compound was identified, marking the first instance of its isolation from a natural source. researchgate.netscispace.com The characterization and structural elucidation of this new base were accomplished through spectroscopic methods. researchgate.net

A variety of other alkaloids were also isolated from Berberis sibirica for the first time during this investigation, including columbamine, berberrubine, oxyacanthine, berbamine, 8-oxoberberine, 8-oxoberrberubine, pakistanine, and pronunciferine. researchgate.netscispace.com

Table 1: Alkaloids Identified in Berberis sibirica

| Compound Name | Class |

| This compound | Acetamide |

| Berberine | Protoberberine Alkaloid |

| Palmatine | Protoberberine Alkaloid |

| Columbamine | Protoberberine Alkaloid |

| Berberrubine | Protoberberine Alkaloid |

| Oxyacanthine | Bisbenzylisoquinoline Alkaloid |

| Berbamine | Bisbenzylisoquinoline Alkaloid |

| 8-Oxoberberine | Protoberberine Alkaloid |

| 8-Oxoberrberubine | Protoberberine Alkaloid |

| Pakistanine | Protoberberine Alkaloid |

| Pronunciferine | Aporphine Alkaloid |

Subsequent phytochemical studies led to the identification of this compound in Indigofera oblongifolia, a plant from the Fabaceae family. researchgate.netresearchgate.net This finding expanded the known natural sources of the compound beyond the Berberis genus. The isolation from I. oblongifolia was part of a study that identified seven compounds from the plant for the first time. researchgate.netresearchgate.net The structure of this compound was confirmed using spectroscopic techniques. researchgate.netresearchgate.net

Other compounds isolated alongside this compound from Indigofera oblongifolia include β-sitosterol, 3β-O-(E)-coumaroyllupeol, ursolic acid, 7-O-methyleriodictyol, β-sitosterol 3-O-β-D-glucopyranoside, and chrysoeriol (B190785) 7-O-β-D-glucopyranoside. researchgate.netresearchgate.net

Table 2: Compounds Isolated from Indigofera oblongifolia

| Compound Name | Class |

| This compound | Acetamide |

| β-Sitosterol | Sterol |

| 3β-O-(E)-coumaroyllupeol | Triterpenoid |

| Ursolic Acid | Triterpenoid |

| 7-O-Methyleriodictyol | Flavanone |

| β-Sitosterol 3-O-β-D-glucopyranoside | Sterol Glycoside |

| Chrysoeriol 7-O-β-D-glucopyranoside | Flavone Glycoside |

Hypothetical Biosynthetic Pathways to this compound

The biosynthesis of this compound in plants has not been definitively elucidated, but it is hypothesized to occur through the enzymatic acetylation of its precursor, homoveratrylamine (3,4-dimethoxyphenethylamine).

The formation of this compound likely involves an N-acetyltransferase enzyme that utilizes acetyl-CoA as the acetyl group donor. This type of enzymatic reaction is a common mechanism in plant secondary metabolism for modifying the structure and properties of various compounds. nih.govfrontiersin.org The acetylation of the primary amine group of homoveratrylamine would increase its lipophilicity and potentially alter its biological activity and transport within the plant. nih.gov

While the specific enzyme responsible for this transformation in Berberis sibirica or Indigofera oblongifolia has not been identified, the presence of N-acetylated compounds in plants points to the existence of a range of acetyltransferases with varying substrate specificities. nih.govnih.gov The regulation of such enzymes can be influenced by various factors, including developmental stage and environmental stimuli.

To confirm the biosynthetic pathway of this compound, precursor feeding studies would be a valuable research avenue. its.ac.idphcogrev.commdpi.com This would involve supplying labeled homoveratrylamine to cell cultures or intact plants of Berberis sibirica or Indigofera oblongifolia and tracing its conversion to this compound. mdpi.comnih.gov Such experiments could provide direct evidence for the precursor-product relationship and help to identify the specific enzymes involved. its.ac.id

Furthermore, investigating the co-occurrence of homoveratrylamine and this compound in different plant tissues and at different developmental stages could provide indirect evidence for their biogenetic linkage. The identification and characterization of the N-acetyltransferase enzyme through molecular and biochemical techniques would be the ultimate confirmation of the proposed biosynthetic step.

Synthetic Strategies for N Acetylhomoveratrylamine

Established Laboratory Protocols for N-Acetylhomoveratrylamine Synthesis

The traditional and most widely employed method for synthesizing this compound is the direct acetylation of β-(3,4-Dimethoxyphenyl)ethylamine. This approach is favored for its simplicity and relatively high yields.

N-Acetylation of β-(3,4-Dimethoxyphenyl)ethylamine with Acetic Anhydride (B1165640)

A well-established protocol for this transformation involves the use of acetic anhydride as the acetylating agent. orgsyn.org The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the acetic acid byproduct and to catalyze the reaction. orgsyn.orgnih.gov

The general procedure involves dissolving β-(3,4-Dimethoxyphenyl)ethylamine in pyridine, followed by the controlled addition of acetic anhydride. orgsyn.org The reaction is exothermic, and therefore, the temperature is carefully maintained to prevent side reactions and ensure a high yield of the desired product. orgsyn.org After the reaction is complete, the mixture is typically worked up to isolate the this compound, often through crystallization. orgsyn.org

An alternative approach utilizes acetyl chloride as the acetylating agent in a solvent like chloroform, with triethylamine (B128534) serving as the base. prepchem.com This method also proceeds via dropwise addition of the acetyl chloride to a stirred solution of the amine and base, followed by an overnight reaction. prepchem.com The workup involves washing the reaction mixture with water, drying the organic layer, and evaporating the solvent to yield the solid product, which can then be purified by crystallization. prepchem.com

A more environmentally friendly approach involves the acetylation of amines with acetic anhydride in an aqueous medium with the addition of sodium bicarbonate. researchgate.net This method has been shown to be effective for a variety of amines. researchgate.net Another green chemistry approach involves the reaction of aromatic amines with acetic anhydride without the use of a solvent or catalyst. researchgate.net

Optimization of Reaction Conditions and Yields

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of acetylating agent, solvent, base, reaction temperature, and reaction time.

In the acetic anhydride/pyridine method, maintaining the temperature between 90-95°C during the addition of acetic anhydride is crucial for controlling the exothermic reaction. orgsyn.org After the initial reaction, allowing the solution to stand at room temperature overnight ensures the completion of the acetylation process. orgsyn.org This protocol has been reported to yield the acetylated product in the range of 78-83% after crystallization from ethyl acetate. orgsyn.org

For the acetyl chloride/triethylamine method in chloroform, a slow, dropwise addition of acetyl chloride over 30 minutes followed by overnight stirring is recommended. prepchem.com This procedure has been reported to produce this compound in a high yield of 91% after crystallization from a mixture of carbon tetrachloride and cyclohexane. prepchem.com

The following interactive data table summarizes the key parameters and findings from different established protocols for the synthesis of this compound.

| Acetylating Agent | Base | Solvent | Temperature | Reaction Time | Yield | Purification Method |

| Acetic Anhydride | Pyridine | Pyridine | 90-95°C | ~1.5 hours addition, then overnight | 78-83% | Crystallization from ethyl acetate |

| Acetyl Chloride | Triethylamine | Chloroform | Not specified | Overnight | 91% | Crystallization from CCl4/cyclohexane |

Emerging Methodologies for the Formation of this compound

While the direct acetylation of β-(3,4-Dimethoxyphenyl)ethylamine remains the predominant synthetic route, research into new and improved methodologies is ongoing. These emerging strategies often focus on improving reaction efficiency, reducing environmental impact, and exploring novel catalytic systems.

One area of interest is the use of Friedel-Crafts acylation reactions. Although typically used for C-acylation of aromatic rings, modifications of this reaction could potentially be adapted for N-acetylation under specific conditions. tandfonline.com Research in this area aims to develop more versatile and facile syntheses for related compounds, which could be applicable to this compound. tandfonline.comresearchgate.netresearchgate.net

Furthermore, advancements in catalyst development, including the use of highly active derivatives of N,N-dimethylaminopyridine (DMAP), may offer more efficient pathways for N-acetylation reactions. researchgate.net These catalysts could potentially lower the required reaction temperatures and times, leading to more sustainable synthetic processes.

N Acetylhomoveratrylamine As a Versatile Building Block in Organic Synthesis

Reactivity in Friedel-Crafts Acylation Chemistry

N-Acetylhomoveratrylamine, which features a 3,4-dimethoxyphenyl moiety, possesses an aromatic ring that is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups. This inherent reactivity makes it a suitable substrate for Friedel-Crafts acylation, a reliable method for introducing a ketone functional group onto an aromatic ring. chemistrysteps.com The reaction is typically performed by treating the aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrysteps.commasterorganicchemistry.combyjus.com

Formation of ortho-Acyl this compound Derivatives

The regiochemical outcome of the Friedel-Crafts acylation of this compound is dictated by the directing effects of the substituents on the benzene (B151609) ring. The methoxy groups are strong activating groups and are ortho-, para-directing. The ethylamine (B1201723) side chain is a weakly deactivating group. Given that the para position relative to the C-4 methoxy group is occupied by the ethylamine chain, and the para position to the C-3 methoxy group is occupied by the other methoxy group, electrophilic attack is directed to the positions ortho to the methoxy groups.

Specifically, acylation is expected to occur at the C-6 position, which is ortho to the C-1 methoxy group and meta to the C-2 methoxy group, benefiting from the strong activating effect of the adjacent methoxy group. This leads to the formation of 6-acyl-N-acetylhomoveratrylamine derivatives. The reaction introduces a new carbon-carbon bond, yielding an aromatic ketone. masterorganicchemistry.com

| Acylating Agent | Lewis Acid | Expected Product |

| Acetyl Chloride | AlCl₃ | N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]acetamide |

| Propionyl Chloride | AlCl₃ | N-[2-(4,5-Dimethoxy-2-propionylphenyl)ethyl]acetamide |

| Benzoyl Chloride | AlCl₃ | N-[2-(2-Benzoyl-4,5-dimethoxyphenyl)ethyl]acetamide |

Mechanistic Considerations of the Friedel-Crafts Process

The mechanism of the Friedel-Crafts acylation of this compound follows the established pathway for electrophilic aromatic substitution. byjus.comsigmaaldrich.com

Generation of the Electrophile : The reaction is initiated by the interaction between the Lewis acid catalyst (e.g., AlCl₃) and the acylating agent (e.g., an acyl chloride). The Lewis acid coordinates to the halogen atom of the acyl chloride, which polarizes the carbon-halogen bond and facilitates its cleavage. masterorganicchemistry.comsigmaaldrich.com This generates a highly reactive and resonance-stabilized electrophile known as an acylium ion (R-C≡O⁺). chemistrysteps.commasterorganicchemistry.com

Electrophilic Attack : The electron-rich aromatic ring of this compound acts as a nucleophile, attacking the electrophilic acylium ion. chemistrysteps.com The π electrons of the ring form a new carbon-carbon bond, resulting in a carbocation intermediate known as an arenium ion or sigma complex. The positive charge of this intermediate is delocalized across the ring through resonance, with the electron-donating methoxy groups providing significant stabilization.

Deprotonation and Aromatization : In the final step, a weak base, typically [AlCl₄]⁻, abstracts a proton from the carbon atom to which the acyl group has attached. masterorganicchemistry.com This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product. byjus.com

A key advantage of Friedel-Crafts acylation is that the product, an aromatic ketone, is deactivated towards further acylation. This prevents polysubstitution, which can be a significant issue in Friedel-Crafts alkylation reactions. chemistrysteps.com

Cyclization Chemistry Towards Isoquinoline (B145761) Scaffolds

This compound is a classic precursor for the synthesis of isoquinoline alkaloids and related structures. Its β-arylethylamide structure is ideally suited for intramolecular cyclization reactions that form the core isoquinoline ring system.

Preparation of 3,4-Dihydroisoquinoline (B110456) Derivatives

The most prominent method for converting this compound and related β-arylethylamides into 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. wikipedia.orgorganic-chemistry.org This reaction involves an intramolecular electrophilic aromatic substitution, where the amide is cyclized under acidic, dehydrating conditions. jk-sci.comnrochemistry.com Commonly used reagents for this transformation include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (Tf₂O). wikipedia.orgnrochemistry.com The reaction is particularly effective for aromatic rings that, like this compound, are activated by electron-donating groups. jk-sci.comnrochemistry.com

In the Bischler-Napieralski reaction, the acyl group of the starting amide becomes the substituent at the C-1 position of the resulting dihydroisoquinoline. When this compound is subjected to these conditions, the acetyl group becomes a methyl group at the C-1 position.

The reaction proceeds via the formation of a highly electrophilic intermediate. While two mechanistic pathways are debated, one prominent route involves the formation of a nitrilium ion. wikipedia.orgorganic-chemistry.orgnrochemistry.com The amide oxygen is activated by the dehydrating agent (e.g., POCl₃), turning it into a good leaving group. Subsequent elimination generates the nitrilium ion, which is then attacked by the electron-rich C-6 position of the aromatic ring in an intramolecular electrophilic substitution to form the new six-membered ring. nrochemistry.com

| Starting Material | Reagent | Product |

| This compound | POCl₃, reflux | 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline |

| N-Propionylhomoveratrylamine | P₂O₅, POCl₃ | 1-Ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline |

| N-Benzoylhomoveratrylamine | Tf₂O, 2-chloropyridine | 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline |

Synthesis of 1,2,3,4-Tetrahydroisoquinoline (B50084) Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous natural products and pharmacologically active molecules. mdpi.comnih.gov These compounds can be readily synthesized from the 3,4-dihydroisoquinoline derivatives prepared in the preceding step.

The conversion of a 1-substituted 3,4-dihydro-6,7-dimethoxyisoquinoline to its corresponding 1,2,3,4-tetrahydroisoquinoline derivative is achieved through the reduction of the endocyclic imine (C=N) bond. This reduction is typically accomplished using a hydride reducing agent, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) being a common and effective choice. mdpi.com This two-step sequence, Bischler-Napieralski cyclization followed by reduction, provides a versatile and high-yielding route to a wide array of 1-substituted 1,2,3,4-tetrahydroisoquinolines. mdpi.com

For instance, the reduction of 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline with NaBH₄ yields 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a compound also known as salsolidine (B1215851) when in its racemic or enantiomerically pure forms.

| Precursor | Reducing Agent | Solvent | Product |

| 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | NaBH₄ | Methanol | 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| 1-Ethyl-6,7-dimethoxy-3,4-dihydroisoquinoline | NaBH₄ | Methanol | 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | LiAlH₄ | Tetrahydrofuran | 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

Transformations Leading to Benzo[a]quinolizidine Systems

This compound is a pivotal precursor for the construction of more complex alkaloid skeletons, including the benzo[a]quinolizidine system, which forms the core of many Ipecac alkaloids.

The journey from this compound to the Ipecac alkaloids, such as emetine, involves a classic organic reaction: the Bischler-Napieralski reaction. wikipedia.orgjk-sci.com In this reaction, this compound is treated with a dehydrating agent, typically phosphorus oxychloride (POCl₃), which promotes an intramolecular electrophilic cyclization. wikipedia.orgorgsyn.org This step yields 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, a key dihydroisoquinoline intermediate. orgsyn.org

This dihydroisoquinoline is not the final product but a crucial building block. It can be reduced to the corresponding tetrahydroisoquinoline, which then undergoes further multi-step transformations. These subsequent steps involve coupling with a second molecular fragment and further cyclizations to construct the tetracyclic benzo[a]quinolizidine framework. chemistryviews.orgrsc.org The synthesis of emetine, for instance, involves the condensation of a dihydroisoquinoline-based unit with a benzoquinolizidone ketone to assemble the final complex structure. chemistryviews.orgrsc.org Thus, the initial Bischler-Napieralski cyclization of this compound is the foundational step that provides the essential isoquinoline moiety for the total synthesis of these medicinally important alkaloids. wikipedia.orgacs.org

Conversion to Acetamidoacetophenones as Synthetic Intermediates

This compound can also be transformed into acetamidoacetophenone derivatives, which are valuable intermediates for other synthetic applications.

A facile and high-yield procedure allows for the conversion of this compound into 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. orgsyn.org The process begins with the Bischler-Napieralski reaction, where this compound is cyclized with phosphorus oxychloride in toluene (B28343) to form 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. orgsyn.org This intermediate is then N-methylated and subsequently treated with benzoyl chloride and aqueous potassium hydroxide. This step results in a ring-opening reaction to form an enamide, 2-acetyl-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline. The final step involves a mild acidic hydrolysis of this methylene (B1212753) derivative with 5% hydrochloric acid, which cleaves the enamine moiety to yield the target 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. orgsyn.org This sequence provides an efficient route to these acetophenone (B1666503) intermediates, which are useful in the synthesis of other substituted tetrahydroisoquinolines. orgsyn.org

The table below summarizes the key transformation steps starting from the dihydroisoquinoline intermediate. orgsyn.org

| Step | Starting Material | Key Reagents | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 1. CH₃I; 2. Benzoyl chloride, KOH(aq) | 2-Acetyl-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline | 85-91 |

| 2 | 2-Acetyl-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline | 5% HCl | 2-(2-Acetamidoethyl)-4,5-dimethoxyacetophenone | 95-98 |

Application in the Synthesis of 1-(Substituted Phenethyl)-2-methyl-1,2,3,4-tetrahydroisoquinolines

This compound serves as a key precursor in the multi-step synthesis of a variety of 1-(substituted phenethyl)-2-methyl-1,2,3,4-tetrahydroisoquinolines. These complex molecules are of significant interest in medicinal chemistry due to their structural resemblance to numerous alkaloids and other biologically active compounds. The synthesis of these target molecules can be strategically approached through two primary and well-established organic reactions: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. Both pathways utilize the core structure of this compound, albeit in slightly different forms, to construct the foundational tetrahydroisoquinoline scaffold.

A crucial final step in these synthetic sequences is the N-methylation of the secondary amine within the tetrahydroisoquinoline ring to introduce the methyl group at the 2-position, thereby yielding the desired tertiary amine product. A widely employed method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) to achieve exhaustive methylation. wikipedia.orgjk-sci.com

Synthetic Route via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines. organicreactions.orgorganic-chemistry.orgrsc.org In this synthetic approach, a modified N-acylhomoveratrylamine, where the acetyl group is replaced by a substituted 3-phenylpropanoyl group, serves as the starting material.

The synthesis commences with the acylation of homoveratrylamine with a substituted 3-phenylpropionic acid or its corresponding acid chloride. This yields the necessary N-(3,4-dimethoxyphenethyl)-3-(substituted-phenyl)propanamide. This amide then undergoes intramolecular cyclization under the action of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to afford a 1-(substituted phenethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline. rsc.orgmdpi.com

The resulting dihydroisoquinoline intermediate is subsequently reduced to the corresponding 1-(substituted phenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This reduction can be effectively carried out using various reducing agents, with sodium borohydride (NaBH₄) in methanol being a common choice. mdpi.com

The final step to obtain the target molecule is the N-methylation of the secondary amine of the tetrahydroisoquinoline. The Eschweiler-Clarke reaction, employing a mixture of formaldehyde and formic acid, is a classic and efficient method for this transformation, yielding the desired 1-(substituted phenethyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline. wikipedia.orgjk-sci.com

Synthetic Route via Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a more direct approach to the tetrahydroisoquinoline core by condensing a β-arylethylamine with an aldehyde or ketone. nih.govthermofisher.com In this pathway, homoveratrylamine, which can be obtained by the deacetylation of this compound, is the key starting material.

Homoveratrylamine is reacted with a substituted phenylacetaldehyde (B1677652) in the presence of an acid catalyst, such as hydrochloric acid or trifluoroacetic acid. This condensation and subsequent intramolecular cyclization directly furnishes the 1-(substituted phenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The presence of electron-donating groups on the β-arylethylamine, such as the methoxy groups in homoveratrylamine, facilitates this reaction. nih.gov

Similar to the Bischler-Napieralski route, the final step involves the N-methylation of the resulting secondary amine to yield the target 1-(substituted phenethyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline. The Eschweiler-Clarke reaction is again a suitable method for this transformation. wikipedia.orgjk-sci.com The versatility of the Pictet-Spengler reaction allows for the synthesis of a wide array of derivatives by simply varying the substituted phenylacetaldehyde used in the initial condensation step.

Mechanistic Investigations and Stereochemical Aspects of N Acetylhomoveratrylamine Reactions

N-Acyliminium Ion Chemistry in Cyclization Processes

The cyclization of N-Acetylhomoveratrylamine derivatives to form the core 3,4-dihydroisoquinoline (B110456) structure is a cornerstone of alkaloid synthesis. This transformation is typically achieved through the Bischler-Napieralski reaction, which proceeds via a highly reactive N-acyliminium ion intermediate. wikipedia.org These electrophilic species are key to constructing the heterocyclic ring system through an intramolecular electrophilic aromatic substitution.

N-acyliminium ions are generated in situ from this compound by the action of a dehydrating agent and an acid catalyst, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgjk-sci.com The reaction initiates with the activation of the amide carbonyl oxygen by the acidic reagent. This activation transforms the oxygen into a good leaving group. Subsequent elimination of this group generates a highly electrophilic intermediate. While there is mechanistic debate, this intermediate is often represented as a resonance-stabilized N-acyliminium ion or a related nitrilium ion. researchgate.net

The reactivity of this transient species is characterized by its powerful electrophilicity. The electron-rich veratryl (3,4-dimethoxyphenyl) ring of the this compound backbone acts as an internal nucleophile. It attacks the electrophilic carbon of the N-acyliminium ion, leading to the formation of a new carbon-carbon bond and the closure of the heterocyclic ring. jk-sci.com This intramolecular cyclization is an example of an electrophilic aromatic substitution, yielding a 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline skeleton. The reaction is generally high-yielding due to the highly activated nature of the aromatic ring imparted by the two methoxy (B1213986) groups.

Achieving stereocontrol in N-acyliminium ion cyclizations is a significant challenge, as the traditional Bischler-Napieralski reaction on an achiral substrate like this compound produces a racemic product. Strategies to induce stereoselectivity can be broadly categorized into two approaches: substrate control, using a chiral auxiliary, or reagent control, using a chiral catalyst.

One demonstrated strategy involves attaching a chiral auxiliary to the substrate. For instance, phenylethylamides bearing a chiral center in the backbone have been shown to undergo diastereoselective Bischler-Napieralski reactions. In these cases, the pre-existing stereocenter directs the cyclization by favoring a transition state that minimizes steric interactions, leading to the formation of one diastereomer in excess. rsc.org This approach establishes the stereochemistry during the C-C bond-forming cyclization step itself.

A second, and more common, approach involves the stereoselective transformation of the achiral cyclization product. The initially formed 3,4-dihydroisoquinoline contains an imine (C=N) bond that can be reduced to an amine, creating a stereocenter at the C1 position. Enantioselective reduction of this imine is a powerful method to access chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. researchgate.netrsc.org This has been achieved with high efficiency using various catalytic systems, as detailed in the table below.

| Method | Catalyst / Reagent | Stereochemical Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes with phosphine (B1218219) ligands | High enantiomeric excess (ee) |

| Asymmetric Transfer Hydrogenation | Chiral Ru(II) complexes with N-sulfonated diamine ligands | High enantiomeric excess (ee) |

| Chiral Hydride Reduction | Chiral sodium triacyloxyborohydrides | Moderate to high enantiomeric excess (ee) |

These methods introduce chirality after the formation of the heterocyclic ring, relying on the kinetic resolution of the prochiral imine.

Regioselective ortho-Acylation of this compound

The term ortho-acylation in the context of this compound refers specifically to the intramolecular cyclization reaction where the N-acyliminium ion is attacked by the aromatic ring at the position ortho to the ethylamine (B1201723) side chain. This regioselectivity is inherent to the Bischler-Napieralski reaction of this substrate.

Polyphosphoric acid (PPA) is a viscous polymer of phosphoric acid that serves as both a solvent and a strong dehydrating acid catalyst in the Bischler-Napieralski reaction. wikipedia.org Its primary role is to promote the formation of the key electrophilic intermediate from the amide precursor.

The mechanism with PPA involves the protonation and subsequent phosphorylation of the amide carbonyl oxygen of this compound. This creates an excellent leaving group, and its departure generates the N-acyliminium ion. PPA's high viscosity and ability to operate at elevated temperatures ensure the reaction proceeds to completion.

The regiochemical outcome is dictated by the electronic properties of the aromatic ring. The two methoxy groups are strong activating, ortho-, para-directing groups. The position para to the methoxy group at C4 is blocked by the ethylamine substituent. The position ortho to the C3-methoxy group (and meta to the C4-methoxy group) is sterically accessible and electronically activated, making it the sole site of nucleophilic attack. Therefore, the use of PPA reliably leads to the formation of the desired 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) product with high regioselectivity.

Exploration of Diastereoselective and Enantioselective Methodologies for this compound Transformations

Beyond the classic Bischler-Napieralski reaction, modern synthetic chemistry has pursued more sophisticated diastereoselective and enantioselective transformations of this compound and its derivatives.

Diastereoselective Approaches: Diastereoselectivity can be achieved by introducing a stereocenter into the this compound backbone prior to cyclization. For example, modification of the acetyl group to a larger, chiral acyl group can influence the facial selectivity of the cyclization, leading to a modest diastereomeric excess. A more effective method involves using substrates with a stereocenter on the ethylamine portion, which can exert significant control over the conformation of the transition state during cyclization, resulting in high diastereoselectivity. rsc.org

Enantioselective Approaches: The development of catalytic asymmetric reactions that directly produce enantiomerically enriched isoquinolines from achiral precursors is a major area of research. One of the most promising modern methods involves the use of chiral Brønsted acids, particularly chiral phosphoric acids. acs.orgox.ac.ukthieme-connect.com These catalysts can protonate a precursor to form an N-acyliminium ion, which then exists as a chiral ion pair with the conjugate base of the catalyst. This chiral counter-anion shields one face of the electrophilic iminium ion, directing the intramolecular nucleophilic attack of the veratryl ring to the other face. This results in the formation of the C-C bond and the creation of the new stereocenter with high enantioselectivity. thieme-connect.comnih.gov

While many examples of this catalysis have been demonstrated on tryptamine (B22526) derivatives, the principle is directly applicable to the cyclization of this compound derivatives. The table below summarizes key enantioselective strategies.

| Strategy | Method | Catalyst Type | Key Principle |

| Asymmetric Cyclization | Direct Catalytic Asymmetric Bischler-Napieralski | Chiral Phosphoric Acid | Formation of a chiral ion pair between the N-acyliminium ion and the catalyst's conjugate base, directing the intramolecular attack. thieme-connect.com |

| Post-Cyclization Resolution | Catalytic Asymmetric Reduction of Dihydroisoquinoline | Chiral Transition Metal (Ru, Rh, Ir) Catalysts | Enantioselective hydrogenation or transfer hydrogenation of the prochiral C=N bond. acs.org |

| Substrate Control | Diastereoselective Cyclization | Chiral Auxiliary | A covalently attached chiral group on the substrate directs the cyclization to one diastereotopic face of the aromatic ring. rsc.org |

These advanced methodologies represent the frontier in the synthesis of chiral isoquinoline (B145761) alkaloids, moving from classical methods to highly controlled, catalytic, and stereoselective transformations.

Derivatives and Analogues of N Acetylhomoveratrylamine for Synthetic Applications

Structure-Reactivity Relationships in Modified N-Acyl-β-Phenylethylamines

The synthetic utility of N-Acetylhomoveratrylamine and its analogues is largely defined by their propensity to undergo intramolecular cyclization reactions, most notably the Bischler-Napieralski and Pictet-Spengler reactions. The efficiency and outcome of these reactions are intricately linked to the electronic and steric properties of the N-acyl-β-phenylethylamine backbone.

The core reactivity of these compounds lies in an intramolecular electrophilic aromatic substitution, where the N-acylated ethylamine (B1201723) side chain, after activation, forms an electrophile that attacks the electron-rich phenyl ring. The success of this cyclization is highly dependent on the nucleophilicity of the aromatic ring. organic-chemistry.orgjk-sci.com

Influence of Aromatic Substituents: The presence of electron-donating groups on the phenyl ring is crucial for facilitating the cyclization. In this compound, the two methoxy (B1213986) groups at the 3- and 4-positions significantly activate the aromatic ring, increasing its electron density and making it more susceptible to electrophilic attack. This activation allows the reaction to proceed under relatively mild conditions. organic-chemistry.orgjk-sci.com Substrates lacking these activating groups often require harsher conditions, such as higher temperatures and stronger dehydrating agents (e.g., phosphorus pentoxide in refluxing phosphoryl chloride), to effect ring closure. jk-sci.comwikipedia.org The position of these activating groups also directs the regioselectivity of the cyclization, typically favoring closure at the position para to an activating substituent.

Role of the N-Acyl Group: The nature of the N-acyl group also plays a significant role in the reactivity. While the acetyl group in this compound is common, modifications can be made to modulate reactivity. For instance, in a variation of the Pictet-Spengler reaction, the intermediate imine can be acylated to form an N-acyliminium ion. wikipedia.org This ion is a much more powerful electrophile than the corresponding iminium ion generated under standard acidic conditions, allowing the cyclization to occur with a wider range of aromatic systems, even those that are less nucleophilic, under milder conditions. wikipedia.org Similarly, in the Bischler-Napieralski reaction, the amide is converted into a reactive intermediate, such as a nitrilium ion or a dichlorophosphoryl imine-ester, which then acts as the electrophile for the cyclization. wikipedia.org

Synthesis and Applications of this compound Analogues with Altered Substituent Patterns

Analogues of this compound are typically synthesized by the N-acylation of a corresponding substituted β-phenylethylamine with an appropriate acylating agent, such as an acid chloride or anhydride (B1165640). These analogues are invaluable precursors for the synthesis of a vast array of isoquinoline (B145761) alkaloids, a class of natural products with significant biological activities.

The primary application of these analogues is in the construction of 1-substituted 3,4-dihydroisoquinolines via the Bischler-Napieralski reaction or 1-substituted 1,2,3,4-tetrahydroisoquinolines through the Pictet-Spengler reaction. wikipedia.orgnih.gov The resulting heterocyclic core is a common structural motif in many natural products.

For example, a highly enantioselective Pictet-Spengler reaction of N-carbamoyl-β-arylethylamines (analogues of this compound) with various aldehydes has been developed. acs.org This methodology provides access to a range of enantioenriched tetrahydroisoquinolines (THIQs), which are key intermediates for diverse classes of alkaloids. The reaction demonstrates high yields and excellent enantioselectivity across a scope of substrates. acs.org The resulting THIQs can be further elaborated into complex natural products like the aporphine alkaloid glaucine, the tetrahydroberberine alkaloid xylopinine, and the morphinan alkaloid amurine. acs.org

The following table details the results from a catalytic asymmetric Pictet-Spengler reaction platform, showcasing the synthesis of various tetrahydroisoquinoline products from N-carbamoyl-homoveratrylamine analogues.

| Product No. | Aldehyde Reactant | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 2a | Phenylacetaldehyde (B1677652) | 99 | 96.5:3.5 |

| 2b | 3-Phenylpropionaldehyde | 99 | 97:3 |

| 2c | (p-MeO-Ph)CH2CHO | 99 | 97:3 |

| 2d | (p-CF3-Ph)CH2CHO | 99 | 97:3 |

| 2e | (p-Cl-Ph)CH2CHO | 99 | 97:3 |

| 2f | (p-F-Ph)CH2CHO | 99 | 97:3 |

| 2g | (m-Br-Ph)CH2CHO | 99 | 97:3 |

| 2h | (o-Br-Ph)CH2CHO | 99 | 97:3 |

| 2i | (o-I-Ph)CH2CHO | 99 | 97:3 |

Data sourced from a study on asymmetric Pictet–Spengler reactions of N-carbamoyl-β-arylethylamines. acs.org

This demonstrates how altering the substituent pattern of the aldehyde coupling partner in the Pictet-Spengler reaction with a homoveratrylamine derivative leads to a diverse library of substituted tetrahydroisoquinolines, all obtained in excellent yields and with high stereocontrol. acs.org These products serve as versatile intermediates for the synthesis of a wide range of biologically active alkaloids.

Advanced Characterization Techniques in N Acetylhomoveratrylamine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N-Acetylhomoveratrylamine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. By analyzing the NMR spectra, researchers can confirm the presence of key functional groups and map the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 3,4-dimethoxy-substituted ring typically appear in the range of 6.5-7.0 ppm. The ethyl bridge protons show characteristic triplet patterns, while the methoxy (B1213986) and acetyl methyl protons appear as sharp singlets in the upfield region. The chemical shift of the amide proton (N-H) can vary but is expected to be observed as a broad signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The positions of these peaks are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the amide group is characteristically found far downfield (around 170 ppm), while the aromatic carbons resonate in the 110-150 ppm range. The aliphatic carbons of the ethyl linker and the methyl groups of the acetyl and methoxy functions appear at higher field strengths.

The comprehensive data from both ¹H and ¹³C NMR allows for the complete and unambiguous assignment of the molecule's structure.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Acetyl CH₃ | ~1.9 - 2.1 | Singlet | 3H |

| Ar-CH₂- | ~2.7 - 2.9 | Triplet | 2H |

| -CH₂-NH- | ~3.3 - 3.5 | Triplet | 2H |

| Methoxy (OCH₃) | ~3.8 - 3.9 | Singlet | 6H |

| Amide NH | ~5.5 - 6.5 | Broad Singlet | 1H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetyl CH₃ | ~23 |

| Ar-CH₂- | ~35 |

| -CH₂-NH- | ~41 |

| Methoxy (OCH₃) | ~56 |

| Aromatic CH | ~111 - 121 |

| Aromatic Quaternary C | ~131 |

| Aromatic Quaternary C-O | ~147 - 149 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves two primary purposes: confirming the molecular weight and providing structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₂H₁₇NO₃, corresponding to a monoisotopic molecular weight of approximately 223.12 g/mol . In a typical electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺˙) would be expected at m/z 223.

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. For N-acetylated phenethylamines like this compound, a characteristic and often dominant fragmentation pathway is the cleavage of the C-C bond between the aromatic ring and the ethyl sidechain (benzylic cleavage). This cleavage results in the formation of a very stable 3,4-dimethoxybenzyl cation or a related tropylium (B1234903) ion, which would produce a strong signal at m/z 151. Other potential fragmentations include the loss of the acetyl group or cleavage within the ethyl chain.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 223 | [C₁₂H₁₇NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 180 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 164 | [M - NHCOCH₃]⁺˙ | Loss of the acetamido group |

Spectroscopic Analysis of Reaction Intermediates and Products

Spectroscopic techniques are vital for monitoring the progress of chemical reactions that synthesize or involve this compound. A common synthetic route is the N-acetylation of its precursor, homoveratrylamine (3,4-dimethoxyphenethylamine).

During this synthesis, techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to track the conversion. The disappearance of the characteristic N-H stretching vibrations of the primary amine in the starting material (homoveratrylamine), typically seen as a doublet around 3300-3400 cm⁻¹, and the concurrent appearance of the single N-H stretch of the secondary amide and the strong carbonyl (C=O) stretch (the Amide I band) around 1640 cm⁻¹ in the product, this compound, clearly indicate the reaction's progress.

NMR spectroscopy can also be used to monitor the reaction in real-time or to analyze the final product mixture. In the ¹H NMR spectrum, the formation of the product is confirmed by the appearance of a new singlet at approximately 2.0 ppm, corresponding to the three protons of the newly introduced acetyl group. Furthermore, the methylene (B1212753) protons adjacent to the nitrogen atom typically experience a downfield shift upon conversion from the amine to the more electron-withdrawing amide functionality. This allows for a quantitative assessment of the reaction's conversion and the purity of the final product. The analysis of intermediates, such as a salt of the amine before acetylation, can also be performed to ensure the reaction conditions are optimal before proceeding.

Concluding Perspectives and Future Research Directions

Unexplored Synthetic Transformations and Novel Heterocyclic Scaffolds Utilizing N-Acetylhomoveratrylamine

The structural framework of this compound, featuring an electron-rich aromatic ring and a reactive amide functional group, presents a fertile ground for exploring modern synthetic transformations beyond its traditional use.

Modern Synthetic Frontiers:

C-H Activation: Direct functionalization of the aromatic C-H bonds offers a streamlined approach to substituted derivatives. Palladium-catalyzed C-H arylation could be employed to introduce diverse aryl groups, leading to novel polycyclic systems. researchgate.net

Photocatalysis: Visible-light photocatalysis could enable previously inaccessible transformations, such as radical-mediated cyclizations or cross-couplings, to generate complex molecular architectures under mild conditions. researchgate.net

Domino Reactions: Designing cascade reactions initiated from the this compound core could rapidly build molecular complexity, affording intricate heterocyclic scaffolds in a single pot. researchgate.net

The application of these methods could lead to the synthesis of entirely new classes of heterocyclic compounds, moving beyond the traditional isoquinoline (B145761) core.

Table 1: Potential Unexplored Synthetic Transformations for this compound

| Transformation Type | Reagents/Catalysts (Hypothetical) | Potential Product Scaffold |

|---|---|---|

| Intramolecular C-H Amination | Pd(OAc)₂, Ligands | Benzodiazepine derivatives |

| Photocatalytic [2+2] Cycloaddition | Visible Light, Photosensitizer | Novel cyclobutane-fused heterocycles |

| Radical-mediated Cascade Cyclization | Radical Initiator, Alkene/Alkyne | Polycyclic spiro-compounds |

Role of this compound in Biomimetic Synthesis

Biomimetic synthesis seeks to replicate nature's elegant and efficient strategies for constructing complex molecules. This compound and its parent amine are central to the biosynthesis of numerous isoquinoline alkaloids. scripps.edu Its structure mimics the phenylethylamine portion of tyrosine, a fundamental building block in alkaloid biosynthesis.

A key biomimetic application involves its use in the Bischler-Napieralski reaction, which mimics the enzymatic cyclization step to form a dihydroisoquinoline intermediate. organic-chemistry.orgwikipedia.org This intermediate is a common precursor that nature further elaborates into a wide spectrum of alkaloid structures, including benzylisoquinolines, protoberberines, and protopines. Future research could focus on developing one-pot, multi-reaction sequences that more closely emulate the entire biosynthetic pathway, starting from this compound to produce complex, biologically active alkaloids without the need for isolating intermediates.

Computational Chemistry Approaches to this compound Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating reaction discovery and optimization. researchgate.net Density Functional Theory (DFT) can be employed to elucidate the mechanistic intricacies of reactions involving this compound. osti.gov

Potential Computational Studies:

Reaction Mechanism Analysis: DFT calculations can map the energy profile of the Bischler-Napieralski reaction, identifying the rate-determining step and the structure of transition states and intermediates like nitrilium ions. wikipedia.orgresearchgate.net This understanding can guide the selection of optimal reagents and conditions to improve yields and minimize side reactions. organic-chemistry.org

Reactivity and Selectivity Prediction: By calculating global and local reactivity descriptors (e.g., HOMO-LUMO energies, Fukui functions, molecular electrostatic potential), researchers can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net This is invaluable for planning novel C-H functionalization or other selective transformations.

Conformational Analysis: Understanding the stable conformations of this compound is crucial for designing stereoselective reactions. Computational methods can predict the most stable rotamers and the energy barriers between them, offering insights into how the molecule will behave in a chiral environment.

Table 2: Key Computational Parameters for Probing this compound Reactivity

| Parameter | Computational Method | Information Gained |

|---|---|---|

| HOMO/LUMO Energies | DFT (e.g., B3LYP/6-311G(d,p)) | Predicts electron-donating/accepting ability and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Transition State Geometry/Energy | DFT, MP2 | Elucidates reaction mechanisms and predicts activation barriers. |

Sustainable and Scalable Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly vital in modern organic synthesis, aiming to reduce environmental impact and improve safety and efficiency. nih.govresearchgate.net Applying these principles to the synthesis of this compound and its downstream products is a critical area for future research. jddhs.com

The conventional synthesis of this compound involves the acylation of homoveratrylamine, often using reagents like acetic anhydride (B1165640) or acetyl chloride, which can generate stoichiometric waste.

Green and Scalable Improvements:

Biocatalysis: The use of enzymes, such as lipases, offers a highly selective and environmentally benign alternative for amide bond formation. nih.gov Lipase-catalyzed amidation can proceed under mild conditions, often in greener solvents or even solvent-free systems, generating minimal waste. nih.govbiorxiv.orgmdpi.com This approach is highly attractive for large-scale, sustainable production.

Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like cyclopentyl methyl ether (CPME) or bio-based solvents can significantly reduce the environmental footprint of the synthesis. jddhs.commdpi.com

Catalytic Amidation: Developing catalytic methods for the direct amidation of carboxylic acids with amines, avoiding the use of stoichiometric activating agents, represents a major goal in sustainable chemistry.

By focusing on these areas, the production of this compound can be made more economical, safer, and environmentally responsible, aligning with the future demands of the chemical and pharmaceutical industries. researchgate.netnih.gov

常见问题

Q. What established synthetic pathways exist for N-Acetylhomoveratrylamine, and what reaction parameters critically influence yield?

this compound is synthesized via Friedel-Crafts acylation, where homoveratrylamine undergoes acetylation under controlled conditions. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are commonly used to activate the acylating agent.

- Temperature control : Reactions typically proceed at 50–80°C to balance reactivity and side-product formation.

- Solvent system : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying acetyl and methoxy proton environments.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₆H₁₈N₂O₃, expected m/z 286.13) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and quantify impurities .

Q. What are the known biological targets or pharmacological activities of this compound?

While structural analogs (e.g., fentanyl derivatives) suggest opioid receptor interactions, specific studies on this compound are limited. Preliminary in vitro assays should focus on:

- Receptor binding assays : Competitive displacement using radiolabeled ligands (e.g., [³H]-naloxone).

- Functional assays : Measurement of cAMP inhibition or calcium flux in transfected cell lines (e.g., CHO cells expressing µ-opioid receptors) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like 3,4-dihydroisoquinolines?

Byproduct formation during Friedel-Crafts acylation arises from intramolecular cyclization. Mitigation strategies include:

- Steric hindrance modulation : Introducing bulky substituents on the amine group to reduce cyclization propensity.

- Low-temperature kinetics : Conducting reactions at 0–10°C to favor acylation over cyclization.

- In situ monitoring : Using TLC or inline IR spectroscopy to track reaction progress and terminate before byproduct dominance .

Q. What computational approaches are suitable for predicting the physicochemical properties or receptor interactions of this compound?

Combine molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations to:

- Predict logP and solubility : Employ COSMO-RS or QSPR models to estimate partition coefficients.

- Receptor-ligand dynamics : Simulate binding affinities to opioid receptors using homology-modeled structures. Validate predictions with experimental data (e.g., SPR biosensor assays) to refine computational parameters .

Q. How should conflicting reports on the stability of this compound under varying pH conditions be reconciled?

Design a systematic stability study:

- pH profiling : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via HPLC.

- Kinetic analysis : Calculate degradation rate constants (k) and identify pH-dependent hydrolysis pathways.

- Cross-lab validation : Collaborate with independent labs to replicate conditions and compare data, ensuring instrument calibration consistency .

Q. What experimental frameworks are recommended for investigating the metabolic fate of this compound in hepatic models?

Use primary hepatocytes or microsomal preparations to:

- Phase I metabolism : Identify oxidative metabolites (e.g., CYP450-mediated N-deacetylation) via LC-MS/MS.

- Phase II conjugation : Screen for glucuronidation or sulfation using UDPGA/ PAPS cofactors.

- Enzyme inhibition assays : Test interactions with CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Methodological Guidance for Data Interpretation

- Handling contradictory bioactivity data : Perform meta-analyses comparing cell lines, assay conditions (e.g., incubation time, serum content), and statistical methods (ANOVA with post-hoc tests) to identify confounding variables .

- Reproducibility protocols : Adhere to FAIR data principles by documenting raw spectra, chromatograms, and statistical scripts in repositories like Chemotion or RADAR4Chem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。